GPR35 Antagonism: Target Compound Inactivity vs. CID-2745687 Potency
In a BRET-based GPR35 antagonism assay using human GPR35 linked to a Gα13 SPASM sensor, the target compound (EOS25772) showed no significant inhibition, with an IC50 > 100 µM, classifying it as inactive [1]. In contrast, the well-characterized GPR35 antagonist CID-2745687 demonstrates potent competitive antagonism with a Ki of 12.8 nM [2]. This quantitative gap confirms the target compound is not a functional GPR35 antagonist and should be excluded from studies requiring this mechanism.
| Evidence Dimension | GPR35 antagonism potency |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID-2745687 (Ki = 12.8 nM, competitive antagonist) |
| Quantified Difference | >7,800-fold less potent; functionally inactive vs. potent antagonist |
| Conditions | Human GPR35 BRET-based SPASM sensor assay; agonist challenge with 300 µM zaprinast |
Why This Matters
This unambiguous inactivity defines the compound's negative control utility and prevents its misapplication in GPR35 pharmacology, directly guiding experimental design and procurement decisions.
- [1] European Chemical Biology Database (ECBD). GPR35 antagonism assay (EOS300038) for compound EOS25772. View Source
- [2] Jenkins L, et al. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. J Pharmacol Exp Ther. 2012;343(3):663-674. View Source
